molecular formula C12H4Br6 B15290514 2,2',4,4',5,6'-Hexabromobiphenyl CAS No. 36402-15-0

2,2',4,4',5,6'-Hexabromobiphenyl

Cat. No.: B15290514
CAS No.: 36402-15-0
M. Wt: 627.6 g/mol
InChI Key: SGDPXKBCMMVXTH-UHFFFAOYSA-N
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Description

2,2’,4,4’,5,6’-Hexabromobiphenyl is a member of the polybrominated biphenyl group, which are compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its persistence in the environment and its bioaccumulative properties. It has been used primarily as a flame retardant in various industrial applications .

Preparation Methods

The synthesis of 2,2’,4,4’,5,6’-Hexabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired positions on the biphenyl ring . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

2,2’,4,4’,5,6’-Hexabromobiphenyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated biphenyls.

    Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’,4,4’,5,6’-Hexabromobiphenyl has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the behavior of brominated flame retardants.

    Biology: Investigated for its effects on biological systems, particularly its bioaccumulation and toxicity.

    Medicine: Research on its potential health impacts, including carcinogenicity and endocrine disruption.

    Industry: Utilized as a flame retardant in plastics, textiles, and electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. Additionally, 2,2’,4,4’,5,6’-Hexabromobiphenyl can inhibit gap junction-mediated cell-cell communication, which is a mechanism associated with tumor promotion .

Comparison with Similar Compounds

2,2’,4,4’,5,6’-Hexabromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern. Similar compounds include:

These compounds share similar properties, such as persistence and bioaccumulation, but differ in their specific chemical behaviors and applications.

Properties

CAS No.

36402-15-0

Molecular Formula

C12H4Br6

Molecular Weight

627.6 g/mol

IUPAC Name

1,2,4-tribromo-5-(2,4,6-tribromophenyl)benzene

InChI

InChI=1S/C12H4Br6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H

InChI Key

SGDPXKBCMMVXTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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